Ethanone, 2,2,2-trifluoro-1-(3-thienyl)-
Description
Ethanone, 2,2,2-trifluoro-1-(3-thienyl)- (CAS: Not explicitly listed in evidence; structurally analogous to compounds in ) is a trifluoromethyl ketone derivative featuring a 3-thienyl (thiophene) substituent. The trifluoroacetyl group (-COCF₃) is a strong electron-withdrawing moiety, while the 3-thienyl ring introduces sulfur-containing aromaticity, influencing electronic properties, solubility, and reactivity. This compound is likely utilized in organic synthesis, coordination chemistry, and materials science due to its polarizable sulfur atom and trifluoromethyl group, which enhance stability and modulate electronic behavior .
Properties
CAS No. |
30933-31-4 |
|---|---|
Molecular Formula |
C6H3F3OS |
Molecular Weight |
180.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H |
InChI Key |
XJQKKPZHXBKCLL-UHFFFAOYSA-N |
SMILES |
C1=CSC=C1C(=O)C(F)(F)F |
Canonical SMILES |
C1=CSC=C1C(=O)C(F)(F)F |
Other CAS No. |
30933-31-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
The trifluoroacetyl group's reactivity and electronic effects are strongly influenced by the substituent attached to the carbonyl carbon. Below is a comparative analysis of key analogs:
Physical Properties
- Solubility : The 3-thienyl compound is expected to have higher solubility in polar solvents compared to phenyl analogs due to sulfur's polarizability.
- Thermal Stability : Trifluoroacetyl groups generally enhance thermal stability, but the 3-thienyl substituent may lower melting points relative to naphthyl or indolyl derivatives due to reduced crystallinity .
Research Findings and Industrial Relevance
- Sensors : The Eu³⁺ complex of 4-TFC () demonstrates rapid Al³⁺ detection. The 3-thienyl analog’s sulfur atom could improve selectivity for heavy metals in environmental monitoring .
- Materials Science : Naphthyl and azulenyl derivatives () exhibit enhanced π-π interactions for organic electronics, whereas the 3-thienyl compound could contribute to conductive polymers .
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